
Pemigatinib adverse event management real-
world data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pemigatinib

CAS No.: 1513857-77-6

Cat. No.: S538936

Get Quote

Quantitative Overview of Common Adverse Events

The table below summarizes the incidence of common adverse events associated with pemigatinib from a

large systematic review and the official prescribing information [1] [2] [3].

Adverse Event
Incidence (%) (Real-World
Systematic Review [1])

Incidence (%)
(Prescribing Information
[2] [3])

Median Time to
Onset

Hyperphosphatemia 48.0% 60% (Clinical); 93%
(Laboratory)

8 days [2] [3]

Diarrhea 28.6% 47% Information
missing

Fatigue 33.0% 42% Information
missing

Alopecia Information missing 49% Information
missing
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Adverse Event
Incidence (%) (Real-World
Systematic Review [1])

Incidence (%)
(Prescribing Information
[2] [3])

Median Time to
Onset

Nail Toxicity Information missing 43% Information
missing

Dysgeusia Information missing 40% Information
missing

Nausea Information missing 40% Information
missing

Stomatitis Information missing 35% Information
missing

Dry Eye 20.1% 35% Information
missing

Constipation Information missing 35% Information
missing

Dry Mouth Information missing 34% Information
missing

Decreased Appetite Information missing 33% Information
missing

Arthralgia Information missing 25% Information
missing

Abdominal Pain Information missing 23% Information
missing

Critical Adverse Event Management Protocols

For researchers, managing the following on-target and off-target toxicities is critical.
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Hyperphosphatemia

This is a pharmacodynamic effect of FGFR inhibition and is the most frequently reported adverse event [2]

[3].

Monitoring: Check serum phosphate levels regularly [4].

Intervention: Initiate a low-phosphate diet when serum phosphate is >5.5 mg/dL. For levels >7
mg/dL, begin phosphate-lowering therapy (e.g., phosphate binders) and consider dose interruption or

reduction [2] [3].
Clinical Note: Hyperphosphatemia can lead to soft tissue mineralization, cutaneous calcification,

calcinosis, and non-uremic calciphylaxis [2] [3].

Ocular Toxicity

Retinal Pigment Epithelial Detachment (RPED) is a key concern.

Incidence: RPED occurred in 11% of patients in clinical trials, with a median time to first onset of 56
days. Most cases were asymptomatic, and the incidence of asymptomatic RPED is unknown due to a

lack of routine OCT monitoring in trials [2] [3].
Monitoring Protocol:

Perform a comprehensive ophthalmological examination, including Optical Coherence
Tomography (OCT), prior to treatment initiation.

Repeat monitoring every 2 months for the first 6 months, and every 3 months thereafter.
For any visual symptoms (blurred vision, floaters, photopsia), refer for urgent ophthalmologic

evaluation [2] [3].
Management: RPED led to dose interruption in 3.1% of patients and dose reduction in 1.3%. It

resolved or improved in 76% of patients who required a dosage modification [2] [3].

Other Notable Adverse Events

Dermatologic: Alopecia and dry skin are common. Management includes minoxidil for alopecia and

moisturizers for dry skin [4].
Gastrointestinal: Diarrhea may be managed with loperamide. Stomatitis can be addressed with

baking soda rinses, mucosa-coating agents, and topical anesthetics. Dry mouth may be alleviated
with salivary stimulants [4].
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Frequently Asked Questions (FAQs) for Researchers

Q1: What is the real-world evidence for pemigatinib's safety profile? Real-world studies confirm the

safety and tolerability observed in clinical trials. A Canadian patient support program study reported that

none of the 18 patients discontinued pemigatinib treatment due to adverse events, with disease

progression being the primary reason for discontinuation. This supports that adverse events are manageable

in a real-world population [5].

Q2: Are there any unexpected adverse events identified through pharmacovigilance? Yes, analysis of

the FDA Adverse Event Reporting System (FAERS) has identified nephrolithiasis (kidney stones) as a

significant unexpected adverse event not listed on the initial drug label. This highlights the value of ongoing

post-marketing surveillance [6].

Q3: What are the key drug-drug interactions to consider in study design?

Strong CYP3A Inhibitors (e.g., itraconazole): Increase pemigatinib exposure (AUC). Action:
Avoid concomitant use. If unavoidable, a dose reduction of pemigatinib is recommended [7].

Strong CYP3A Inducers (e.g., rifampin): Decrease pemigatinib exposure (AUC). Action:
Concomitant use should be avoided [7].

Acid-Reducing Agents (PPIs, H2 antagonists): The effect on pemigatinib exposure is considered
modest, and it can be administered without regard to these agents [7].

Pemigatinib Mechanism of Action

The following diagram illustrates the targeted signaling pathway of pemigatinib, which is crucial for

understanding its efficacy and on-target toxicities like hyperphosphatemia.

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 7 Tech Support

https://www.smolecule.com/products/s538936?utm_src=pdf-body
https://www.smolecule.com/products/s538936?utm_src=pdf-body
https://www.mdpi.com/1718-7729/32/7/405
https://pmc.ncbi.nlm.nih.gov/articles/PMC10405447/
https://www.smolecule.com/products/s538936?utm_src=pdf-body
https://www.smolecule.com/products/s538936?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34282472/
https://www.smolecule.com/products/s538936?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34282472/
https://www.smolecule.com/products/s538936?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34282472/
https://www.smolecule.com/products/s538936?utm_src=pdf-body
https://www.smolecule.com/products/s538936?utm_src=pdf-body
https://www.smolecule.com/products/s538936?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


FGF Ligand

FGFR2 Fusion/\nRearrangement

Binds

FGFR Dimerization &\nAutophosphorylation

Downstream Signaling\n(JAK/STAT, MAPK, PI3K/AKT)

Cellular Proliferation,\nSurvival, Angiogenesis

Pemigatinib

Inhibits

Click to download full resolution via product page

Methodology for Pharmacovigilance Analysis

For your own research, here is a common methodology used in the cited studies to analyze real-world

adverse event data from sources like the FDA Adverse Event Reporting System (FAERS) [8] [6]:

Data Source: Extract reports from the FAERS database over a defined period.

Data Cleaning: Remove duplicate reports following FDA-recommended procedures, keeping the
most recent version of a case based on the unique CASEID and FDA receipt date.

Coding: Standardize Adverse Events using the Medical Dictionary for Regulatory Activities
(MedDRA), which categorizes events into Preferred Terms (PTs) and System Organ Classes (SOCs).

Signal Detection (Disproportionality Analysis): Use statistical algorithms to identify potential safety
signals. Common methods include:

Frequentist: Reporting Odds Ratio (ROR), Proportional Reporting Ratio (PRR).
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Bayesian: Bayesian Confidence Propagation Neural Network (BCPNN), Multi-item Gamma

Poisson Shrinker (MGPS).
A signal is typically considered positive if it meets the threshold criteria of multiple algorithms.

Time-to-Onset Analysis: Calculate the interval between the drug start date and the adverse event
occurrence date to model risk over time.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 7 Tech Support

https://www.smolecule.com/products/s538936?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12078806/
https://hcp.pemazyre.com/patient-case-studies
https://hcp.pemazyre.com/adverse-reactions
https://www.sciencedirect.com/science/article/pii/S2666379123003713
https://www.mdpi.com/1718-7729/32/7/405
https://pmc.ncbi.nlm.nih.gov/articles/PMC10405447/
https://pubmed.ncbi.nlm.nih.gov/34282472/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1497708/full
https://www.smolecule.com/products/b538936#pemigatinib-adverse-event-management-real-world-data
https://www.smolecule.com/products/b538936#pemigatinib-adverse-event-management-real-world-data
https://www.smolecule.com/products/b538936#pemigatinib-adverse-event-management-real-world-data
https://www.smolecule.com/products/b538936#pemigatinib-adverse-event-management-real-world-data
https://www.smolecule.com/products/s538936?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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